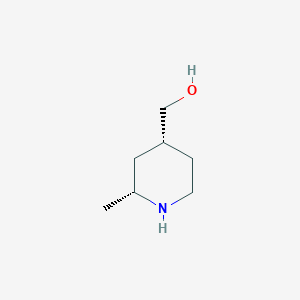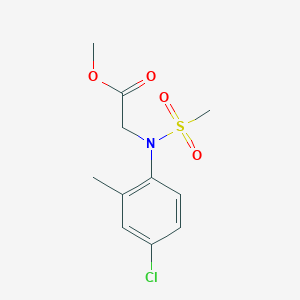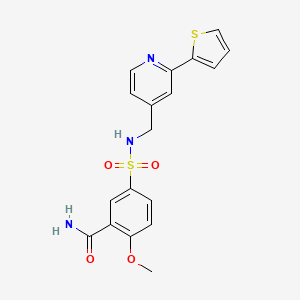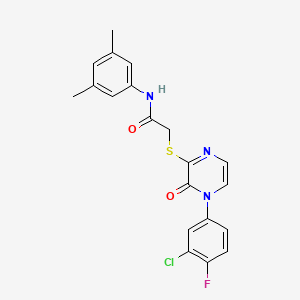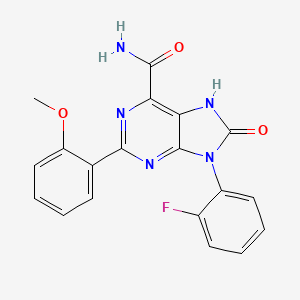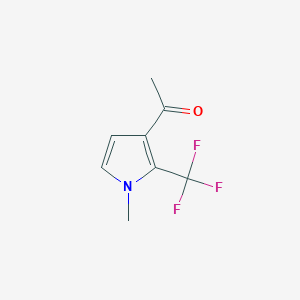
6-Cyclopropyl-N-(3-fluorophenyl)pyrimidine-4-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-Cyclopropyl-N-(3-fluorophenyl)pyrimidine-4-carboxamide, also known as CPI-444, is a small molecule inhibitor that targets the adenosine A2A receptor. This receptor is known to play a key role in the immune system, and CPI-444 has shown potential in cancer immunotherapy.
Mécanisme D'action
6-Cyclopropyl-N-(3-fluorophenyl)pyrimidine-4-carboxamide works by inhibiting the adenosine A2A receptor, which is expressed on immune cells such as T cells and natural killer cells. Activation of this receptor leads to the suppression of the immune response in tumors, allowing them to evade the immune system. By inhibiting this receptor, this compound can enhance the activity of immune cells and promote an anti-tumor immune response.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects. In preclinical studies, this compound has been shown to enhance the activity of T cells and natural killer cells, leading to increased tumor killing. This compound has also been shown to reduce the number of regulatory T cells, which can suppress the immune response. In addition, this compound has been shown to reduce the production of cytokines that promote tumor growth.
Avantages Et Limitations Des Expériences En Laboratoire
6-Cyclopropyl-N-(3-fluorophenyl)pyrimidine-4-carboxamide has several advantages for lab experiments. It is a small molecule inhibitor that can be easily synthesized and purified. This compound has also been shown to have low toxicity and good bioavailability. However, there are also limitations to using this compound in lab experiments. The mechanism of action of this compound is not fully understood, and there may be off-target effects that need to be considered. In addition, this compound may not be effective in all types of cancer, and further research is needed to identify which patients may benefit from this treatment.
Orientations Futures
There are several future directions for research on 6-Cyclopropyl-N-(3-fluorophenyl)pyrimidine-4-carboxamide. One area of focus is on identifying biomarkers that can predict which patients are most likely to respond to this compound treatment. Another area of research is on combination therapies that can enhance the effectiveness of this compound. Finally, there is a need for further preclinical and clinical studies to fully understand the potential of this compound in cancer immunotherapy.
In conclusion, this compound is a small molecule inhibitor that has shown potential in cancer immunotherapy by targeting the adenosine A2A receptor. The synthesis of this compound involves a multi-step process, and it has been shown to have several biochemical and physiological effects. While there are advantages to using this compound in lab experiments, there are also limitations that need to be considered. Future research on this compound will focus on identifying biomarkers, combination therapies, and further preclinical and clinical studies to fully understand its potential in cancer immunotherapy.
Méthodes De Synthèse
6-Cyclopropyl-N-(3-fluorophenyl)pyrimidine-4-carboxamide can be synthesized through a multi-step process starting with commercially available starting materials. The synthesis involves the formation of a pyrimidine ring and the introduction of a cyclopropyl and fluoro substituent. The final step involves the coupling of the carboxamide group to the pyrimidine ring. The purity and yield of this compound can be improved through various purification techniques such as column chromatography.
Applications De Recherche Scientifique
6-Cyclopropyl-N-(3-fluorophenyl)pyrimidine-4-carboxamide has been shown to have potential in cancer immunotherapy by inhibiting the adenosine A2A receptor. This receptor is known to play a role in suppressing the immune response in tumors, and this compound can help to reverse this effect. This compound has been tested in preclinical studies and has shown promising results in enhancing the activity of immune cells and reducing tumor growth. This compound is currently undergoing clinical trials for the treatment of various types of cancer.
Propriétés
IUPAC Name |
6-cyclopropyl-N-(3-fluorophenyl)pyrimidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12FN3O/c15-10-2-1-3-11(6-10)18-14(19)13-7-12(9-4-5-9)16-8-17-13/h1-3,6-9H,4-5H2,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IUAAZQUQJLGJIW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=CC(=NC=N2)C(=O)NC3=CC(=CC=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12FN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-amino-N-{1-azabicyclo[2.2.2]octan-3-yl}benzene-1-sulfonamide](/img/structure/B2856279.png)
![3,4-dichloro-N'-(1-(3,4-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)benzohydrazide](/img/structure/B2856280.png)
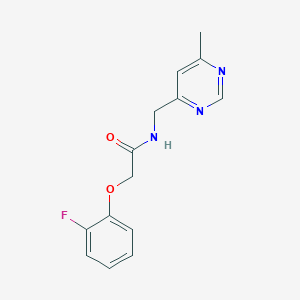
![(1R,5S)-8-((1-methyl-1H-pyrazol-4-yl)sulfonyl)-3-(pyridin-3-yloxy)-8-azabicyclo[3.2.1]octane](/img/structure/B2856282.png)


![2-[[3-(4-fluorophenyl)-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl]-N-phenylacetamide](/img/structure/B2856288.png)
